1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropan-1-one;hydrochloride
Description
This compound is a stereochemically defined pyrrolidine derivative with a hydrochloride salt form. Its structure features a chiral pyrrolidine core substituted with a 2,2-dimethylpropyl group at the 4-position and a 3,5-dimethyl-1,2-oxazole moiety at the propan-1-one side chain. The hydrochloride salt enhances solubility, making it suitable for pharmacological applications.
Properties
IUPAC Name |
1-[(3S,4R)-3-amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O2.ClH/c1-11-15(12(2)23-20-11)18(6,7)16(22)21-9-13(14(19)10-21)8-17(3,4)5;/h13-14H,8-10,19H2,1-7H3;1H/t13-,14-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUFEIIHPKGBMM-DTPOWOMPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(C)(C)C(=O)N2CC(C(C2)N)CC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)C(C)(C)C(=O)N2C[C@H]([C@@H](C2)N)CC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropan-1-one; hydrochloride is a synthetic derivative that has garnered interest for its potential biological activities, particularly in the context of diabetes treatment and other metabolic disorders. This article delves into its biological activity, mechanisms of action, and relevant research findings.
The compound acts primarily as an inhibitor of dipeptidyl peptidase IV (DPP-4) , an enzyme that plays a crucial role in glucose metabolism by inactivating incretin hormones. By inhibiting DPP-4, the compound enhances the levels of these hormones, leading to improved insulin secretion and reduced blood glucose levels. This mechanism is particularly beneficial for individuals with type 2 diabetes.
Pharmacological Profile
Research indicates that the compound exhibits several pharmacological properties:
- DPP-4 Inhibition : The compound has been shown to have a potent inhibitory effect on DPP-4, with IC50 values indicating high selectivity and efficacy. For example, related compounds have demonstrated IC50 values as low as 6.3 nM .
- Oral Bioavailability : Studies suggest that the compound possesses favorable pharmacokinetic properties, including good oral bioavailability in preclinical models, making it a viable candidate for oral administration in diabetes treatment .
Case Study 1: Efficacy in Animal Models
In preclinical studies involving animal models of type 2 diabetes, the compound demonstrated significant reductions in fasting blood glucose levels and improved glycemic control. These studies highlighted its potential as a novel therapeutic agent for managing diabetes .
Case Study 2: Comparative Analysis with Other DPP-4 Inhibitors
A comparative analysis of various DPP-4 inhibitors revealed that this compound offers advantages over existing treatments due to its selectivity and lower side effect profile. For instance, while some DPP-4 inhibitors may lead to gastrointestinal disturbances, this compound has shown a more favorable tolerability profile in initial studies .
Summary of Biological Activity
| Activity | Description |
|---|---|
| DPP-4 Inhibition | Potent inhibitor with IC50 values around 6.3 nM |
| Oral Bioavailability | High oral bioavailability observed in preclinical studies |
| Glycemic Control | Significant reduction in blood glucose levels in diabetic animal models |
| Tolerability | Favorable side effect profile compared to other DPP-4 inhibitors |
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Comparable Compounds
Key Observations :
- The target compound’s pyrrolidine core distinguishes it from piperazine-based analogs (e.g., PF-5274857), which may exhibit different binding kinetics due to ring size and flexibility .
- The 3,5-dimethyloxazole group provides steric hindrance and electron-rich regions, contrasting with the chlorophenyl or bipyridinyl groups in other compounds. This may influence target selectivity .
- Unlike Compounds 29 and 38 (–2), which feature a pyrrol-2-one core, the target compound’s tertiary amine and hydrochloride salt likely enhance solubility and bioavailability .
Physicochemical Properties
Table 2: Physicochemical Data
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
